![molecular formula C7H6N2OS B3124526 5-Methoxybenzo[d][1,2,3]thiadiazole CAS No. 31860-05-6](/img/structure/B3124526.png)
5-Methoxybenzo[d][1,2,3]thiadiazole
Overview
Description
5-Methoxybenzo[d][1,2,3]thiadiazole is a derivative of thiadiazole, which is a sub-family of azole compounds . Structurally, thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .
Synthesis Analysis
Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . A novel series of 1,3,4-thiadiazoles were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . Lawesson has reported the thionation of 1,2-diacylhydrazines with 2,4-bis(4-methoxypheny1)-1,2,3,4-dithiadiphosphetane (Lawesson’s reagent), and after that spontaneous cyclization and dehydrosulfurization as an improved approach of thiadiazole ring synthesis .
Molecular Structure Analysis
The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations .
Chemical Reactions Analysis
The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations .
Physical And Chemical Properties Analysis
Thiadiazoles are chemical and heat resistant . They can be used as bio-isosteric replacements in drug design .
Scientific Research Applications
Synthesis and Chemical Properties
5-Methoxybenzo[d][1,2,3]thiadiazole serves as a key intermediate in the synthesis of various chemically significant compounds. For instance, it has been utilized in the synthesis of novel diaziridinyl quinone thiadiazole hybrids through a synthetic sequence involving a nitrile sulfide cycloaddition reaction. These hybrids, derived from 2-hydroxy-5-methoxybenzoic acid, represent a class of compounds with potential for further chemical and biological application exploration (Aitha et al., 2016).
Biological Activities
Compounds containing the 5-methoxybenzo[d][1,2,3]thiadiazole moiety have been studied for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties. For example, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have demonstrated good antibacterial and antiviral activities against specific pathogens and viruses, indicating the potential of these compounds as molecular templates in the search for new antimicrobial agents (Tang et al., 2019).
Anticancer Research
In anticancer research, certain derivatives have shown promising results in inhibiting cancer cell growth. For instance, compounds based on the scaffolds of 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide have been tested against various cancer cell lines, exhibiting moderate to good inhibitory activity, which highlights their potential in cancer therapy (Kamal et al., 2011).
Enzyme Inhibition Studies
Thiadiazole derivatives have also been investigated for their enzyme inhibition capabilities, which is crucial for developing new therapeutic agents. For example, a set of thiadiazole derivatives was synthesized and assessed for their inhibitory effect against the β-glucuronidase enzyme, showing superior activity compared to standard inhibitors. This suggests the therapeutic potential of these compounds in diseases where β-glucuronidase plays a role (Taha et al., 2019).
Mechanism of Action
Future Directions
The 1,2,3-thiadiazole moiety occupies a significant position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The structural modifications of different oxadiazole and thiadiazole derivatives have been reviewed, more specifically, the anti-tubercular and anticancer pharmacological activities reported over the last 5 years . This review article desires to do a thorough study and analysis of the recent progress made in the important biological isomers 1,2,4-oxadiazole and 1,3,4-thiadiazol .
properties
IUPAC Name |
5-methoxy-1,2,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-3-7-6(4-5)8-9-11-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKRWRZGOKUXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303030 | |
Record name | 5-Methoxy-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31860-05-6 | |
Record name | 5-Methoxy-1,2,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31860-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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